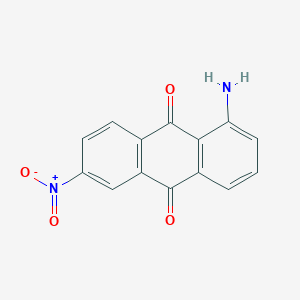

1-Amino-6-nitroanthracene-9,10-dione

Descripción

1-Amino-6-nitroanthracene-9,10-dione is an anthraquinone derivative characterized by an amino (-NH₂) group at position 1 and a nitro (-NO₂) group at position 6 on the anthracene backbone. Anthraquinones are renowned for their diverse applications, including dyes, pharmaceuticals, and materials science. The unique electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) substituents in this compound likely influence its reactivity, solubility, and functional properties, making it distinct from other anthraquinone derivatives .

Propiedades

Número CAS |

55373-22-3 |

|---|---|

Fórmula molecular |

C14H8N2O4 |

Peso molecular |

268.22 g/mol |

Nombre IUPAC |

1-amino-6-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)8-5-4-7(16(19)20)6-10(8)13(9)17/h1-6H,15H2 |

Clave InChI |

ZJDUDTHYWUAWMW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below summarizes key anthraquinone derivatives and their substituent effects:

Substituent Effects on Properties

- Electron Donor-Acceptor Dynamics: The amino group at position 1 enhances electron density, while the nitro group at position 6 withdraws electrons, creating a polarized structure. This contrasts with 1-Nitroanthracene-9,10-dione (lacking an amino group), which exhibits less complex electronic interactions .

- Bioactivity: Compared to hydroxylated analogs like emodin and citreorosein, the nitro group in 1-Amino-6-nitroanthracene-9,10-dione may reduce bioavailability but enhance photostability. Emodin’s methyl and hydroxyl groups contribute to its cytotoxicity, whereas nitro groups could alter metabolic pathways .

- Synthetic Accessibility: Amino- and nitro-substituted anthraquinones often require controlled conditions. For example, dibutylamino derivatives (e.g., 5b) form in low yields (17%) at lower temperatures, whereas higher temperatures favor disubstitution .

Research Findings and Data

Spectral and Analytical Data

- 1H-NMR: Methoxy-substituted anthraquinones (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) show distinct singlets (δ 3.76–3.94 ppm) for methoxy protons . In contrast, amino and nitro groups would likely cause downfield shifts due to their electronic effects.

- Chromatography: Diaminoanthraquinones (e.g., 5b, 5d) exhibit higher Rf values (0.67) compared to monoamino derivatives (Rf 0.33), suggesting increased polarity for disubstituted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.